![molecular formula C19H25N3O3 B5670865 N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5670865.png)
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is part of a broader class of chemicals that have been explored for their unique chemical structures and potential applications in various fields. The interest in such compounds generally arises from their complex molecular arrangements and the possibilities they offer for the development of new materials, pharmaceuticals, or chemical processes.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical processes that include the formation of pyrazole derivatives and their subsequent modification. For instance, Kumara et al. (2018) described the synthesis and characterization of a novel pyrazole derivative through NMR, mass spectra, FT-IR, and X-ray diffraction studies, highlighting the complexity and precision required in synthesizing such compounds (Kumara et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized by specific conformations and bonding interactions. For example, the study by Reis et al. (2013) detailed the crystal structure of a chromene-carboxamide derivative, showcasing the anti-rotamer conformation around the C-N bond and the interactions between different molecular moieties (Reis et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving such compounds can be complex, involving various intermediates and products. The study by Nizami and Hua (2018) on the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides illustrates the intricacies of reactions involving similar molecular frameworks, including the role of catalysts and the reaction conditions (Nizami & Hua, 2018).
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and solubility, are crucial for their potential applications. The thermal stability up to certain temperatures and the solvency effects on structural parameters have been explored, providing insights into their behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are defined by the compound's molecular structure. Electrophilic and nucleophilic regions on the molecular surface, as studied by Kumara et al. (2018), are crucial for understanding how these compounds participate in chemical reactions and form bonds with other molecules (Kumara et al., 2018).
properties
IUPAC Name |
N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-methyl-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-8-22-13(2)16(11-21-22)19(23)20-10-14-9-15-6-5-7-17(24-3)18(15)25-12-14/h5-7,11,14H,4,8-10,12H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQHSOZLVXLLEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NCC2CC3=C(C(=CC=C3)OC)OC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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